![molecular formula C18H21N3O4S B2385299 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251630-98-4](/img/structure/B2385299.png)
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide
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Description
“2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C18H21N3O4S. It is available for purchase from various scientific supply companies .
Molecular Structure Analysis
The molecular weight of this compound is 375.44 . The molecular formula, C18H21N3O4S, suggests that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur .Scientific Research Applications
Drug Design
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Alkaloid Synthesis
Piperidine derivatives are also found in alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
Antiviral Candidates
Some specific piperidine derivatives, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, have been synthesized as outstanding antiviral candidates .
Biological Evaluation
Piperidine derivatives are often used in the discovery and biological evaluation of potential drugs . They are used in the synthesis of biologically active piperidines .
Multicomponent Reactions
Piperidine derivatives are involved in multicomponent reactions, which are highly efficient transformations that combine three or more reactants in a single process to form a product .
Synthesis of Substituted Piperidines
Piperidine derivatives are used in the synthesis of substituted piperidines . These compounds are important in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHWTSXFHKFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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